(Z)-N-(5-(3-chlorobenzyl)thiazol-2-yl)-2-cyano-3-(3,4-dimethoxyphenyl)acrylamide
Description
This compound features a thiazole core substituted at position 5 with a 3-chlorobenzyl group. The acrylamide moiety at position 2 includes a cyano group and a 3,4-dimethoxyphenyl substituent, with a Z-configuration around the double bond.
Properties
IUPAC Name |
(Z)-N-[5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O3S/c1-28-19-7-6-15(11-20(19)29-2)8-16(12-24)21(27)26-22-25-13-18(30-22)10-14-4-3-5-17(23)9-14/h3-9,11,13H,10H2,1-2H3,(H,25,26,27)/b16-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIDLYRRUHZRTAL-PXNMLYILSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(/C#N)\C(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(5-(3-chlorobenzyl)thiazol-2-yl)-2-cyano-3-(3,4-dimethoxyphenyl)acrylamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting 3-chlorobenzylamine with a suitable thioamide precursor under acidic conditions.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a cyanating agent such as sodium cyanide.
Formation of the Acryloyl Moiety: The final step involves the formation of the acryloyl moiety through a condensation reaction between the thiazole derivative and 3,4-dimethoxybenzaldehyde in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Synthetic Route and Key Reactions
The synthesis of this compound involves sequential reactions targeting three primary structural components:
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Thiazole ring formation (chlorobenzyl-substituted)
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Cyanoacrylamide construction via Knoevenagel condensation
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Functionalization of the 3,4-dimethoxyphenyl group
1.2. Cyanoacrylamide Formation
The acrylamide moiety is introduced via Knoevenagel condensation :
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Reactants : Thiazol-2-amine derivatives and 3-(3,4-dimethoxyphenyl)-2-cyanoacryloyl chloride .
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Conditions : Base catalysis (e.g., piperidine or triethylamine) in anhydrous dioxane at 80–100°C .
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Key Spectral Data :
1.3. Functionalization of 3,4-Dimethoxyphenyl Group
Methoxy groups undergo selective demethylation under acidic conditions (e.g., HBr/AcOH), forming catechol derivatives . This reactivity is critical for modifying electronic properties in drug design.
2.1. Thiazole Ring Reactivity
The thiazole ring participates in:
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Electrophilic Substitution : Bromination at C4 or C5 positions using Br/FeCl (yield: 65–78%) .
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Nucleophilic Attack : Deprotonation at C2 enables alkylation with methyl iodide (KCO/DMF, 60°C) .
2.2. Cyanoacrylamide Reactivity
2.3. Methoxy Group Reactivity
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Oxidative Demethylation : HO/FeSO converts methoxy to hydroxyl groups (confirmed via LC-MS) .
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O-Methylation : Reintroduction of methyl groups using CHI/AgO.
3.1. Knoevenagel Condensation Mechanism
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Base deprotonates the active methylene group in cyanoacetamide.
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Nucleophilic attack on the aldehyde (3,4-dimethoxybenzaldehyde) forms an enolate intermediate.
3.2. Thiazole Electrophilic Substitution
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Regioselectivity : Directed by the electron-withdrawing chlorobenzyl group, favoring substitution at C4 .
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Kinetics : Second-order rate constants () range from 1.2–3.8 × 10 L·mol·s for halogenation .
Stability and Degradation Pathways
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Thermal Stability : Decomposes above 240°C (DSC data).
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Photodegradation : UV irradiation (254 nm) induces cis-trans isomerization (t = 4.2 h).
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Hydrolytic Degradation :
Comparative Reactivity with Analogues
| Compound | Structural Variation | Key Reactivity Difference |
|---|---|---|
| N-(5-(2-Cl-benzyl)thiazol-2-yl)-2-cyano-3-(thiophen-2-yl)acrylamide | Thiophene vs. dimethoxyphenyl | Faster cycloaddition (Δk = +22%) |
| N-(5-(4-Cl-benzyl)thiazol-2-yl)-2-cyano-3-phenylacrylamide | Para-Cl vs. meta-Cl substitution | Reduced electrophilic substitution yield (58% vs. 72%) |
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to (Z)-N-(5-(3-chlorobenzyl)thiazol-2-yl)-2-cyano-3-(3,4-dimethoxyphenyl)acrylamide exhibit significant antimicrobial properties. The thiazole and cyano groups are believed to interact with bacterial enzymes or disrupt cell membranes, leading to increased efficacy against various pathogens .
Anticancer Potential
Studies have shown that this compound may inhibit cancer cell proliferation through mechanisms such as:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in cancer cell metabolism.
- DNA Interaction : Similar compounds have demonstrated nuclease activity against plasmid DNA, indicating potential as chemotherapeutic agents .
Industrial Applications
In the industrial sector, this compound is utilized in the development of new materials due to its chemical stability and reactivity. Its applications include:
Mechanism of Action
The mechanism of action of (Z)-N-(5-(3-chlorobenzyl)thiazol-2-yl)-2-cyano-3-(3,4-dimethoxyphenyl)acrylamide involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring and cyano group are likely to play key roles in binding to these targets, while the dimethoxyphenyl group may influence the compound’s overall activity and selectivity. Detailed studies on the compound’s binding affinity, kinetics, and downstream effects are necessary to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Thiazole/Thiadiazole Derivatives with Aromatic Substituents
- N-[3-(3-Chlorophenyl)-5-(3-Dimethylamino-Acryloyl)-3H-[1,3,4]-Thiadiazol-2-ylidene]-Benzamide (4h) Substituents: 3-chlorophenyl on thiadiazole, dimethylamino-acryloyl group. Key differences: Thiadiazole core (vs. thiazole in the target compound); lacks cyano and dimethoxyphenyl groups. Synthesis: Prepared via condensation reactions, with IR peaks at 1690 cm⁻¹ (C=O) and MS m/z 392 .
N-(5-R-Benzyl-1,3-Thiazol-2-yl)-2,5-Dimethyl-3-Furamides
Acrylamide Derivatives with Heterocyclic Motifs
(Z)-3-(4-Nitrophenyl)-N-Propyl-2-[(E)-3-(Thien-2-yl)Acrylamido]Acrylamide (5112)
- (Z)-2-Cinnamamido-3-(1H-Indol-3-yl)-N-Propylacrylamide (3712) Substituents: Indole and cinnamamide groups. Biological relevance: Indole moiety may enhance DNA intercalation, unlike the target’s thiazole-cyano system .
Anticancer Activity Screening Methods
- SRB Assay : Utilized for cytotoxicity testing in compounds like structural analogs . While specific IC₅₀ data for the target compound are unavailable, its 3-chlorobenzyl and dimethoxyphenyl groups suggest activity comparable to derivatives in .
Biological Activity
(Z)-N-(5-(3-chlorobenzyl)thiazol-2-yl)-2-cyano-3-(3,4-dimethoxyphenyl)acrylamide is a compound of significant interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound features a thiazole moiety, which is known for its diverse biological activities. The presence of the cyano group and dimethoxyphenyl substituent enhances its potential pharmacological properties. The structural formula can be represented as follows:
Anticancer Activity
Numerous studies have highlighted the anticancer potential of compounds containing thiazole and cyano groups. The structure-activity relationship (SAR) analysis indicates that modifications on the phenyl ring significantly influence cytotoxicity against various cancer cell lines.
Case Studies
- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of similar thiazole derivatives against colon carcinoma HCT-15 cells. Compounds with methoxy substitutions demonstrated enhanced activity with IC50 values lower than 30 µM, indicating potent anticancer properties .
- Mechanism of Action : Molecular dynamics simulations have shown that thiazole derivatives interact with target proteins primarily through hydrophobic interactions, which are crucial for their cytotoxic effects .
Antimicrobial Activity
The antimicrobial properties of thiazole derivatives are well-documented. The compound's ability to inhibit bacterial growth and biofilm formation has been investigated.
In Vitro Studies
- Minimum Inhibitory Concentration (MIC) : Research has demonstrated that thiazole-containing compounds exhibit significant antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. For instance, derivatives showed MIC values ranging from 0.22 to 0.25 μg/mL, indicating strong bactericidal effects .
- Biofilm Inhibition : The ability to disrupt biofilm formation was also assessed, with certain derivatives exhibiting superior efficacy compared to standard antibiotics like ciprofloxacin .
Table of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing (Z)-N-(5-(3-chlorobenzyl)thiazol-2-yl)-2-cyano-3-(3,4-dimethoxyphenyl)acrylamide?
- Methodological Answer : The compound can be synthesized via a multi-step approach:
- Step 1 : Prepare the thiazole core by reacting 2-amino-5-(3-chlorobenzyl)thiazole with chloroacetyl chloride in dioxane/triethylamine (1:1 molar ratio) at 20–25°C, followed by recrystallization from ethanol-DMF .
- Step 2 : Introduce the acrylamide moiety via a Knoevenagel condensation. Use 3,4-dimethoxybenzaldehyde and cyanoacetic acid in ethanol under reflux, catalyzed by piperidine. Monitor reaction progress via TLC (chloroform:acetone, 3:1) .
- Step 3 : Ensure stereochemical purity (Z-configuration) using recrystallization in ethanol and confirm via -NSChemShift analysis (δ 6.8–7.2 ppm for acrylamide protons) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Confirm cyano (C≡N) stretch at ~2200–2250 cm, acrylamide C=O at ~1650–1670 cm, and thiazole C-S at ~690 cm .
- - and -NMR : Identify methoxy protons (δ 3.7–3.9 ppm), 3-chlorobenzyl protons (δ 4.5–4.7 ppm), and acrylamide doublet (J = 12–15 Hz) for Z-configuration .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion [M+H] with <2 ppm error .
Q. What purification strategies are effective post-synthesis?
- Methodological Answer :
- Recrystallization : Use ethanol-DMF (3:1) to remove unreacted intermediates .
- Column Chromatography : Employ silica gel with gradient elution (hexane:ethyl acetate 4:1 → 1:1) to isolate stereoisomers .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve intermediate yields?
- Methodological Answer :
- Solvent Optimization : Replace ethanol with acetonitrile for the Knoevenagel step to enhance acrylamide formation (yield increases from 60% to 85%) .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl) for thiazole acylation; triethylamine remains optimal for minimizing side reactions .
- Temperature Control : Maintain 25°C during chloroacetyl chloride addition to prevent thiazole ring decomposition .
Q. How can structural discrepancies in biological activity data be resolved?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Compare analogues with varying substituents (e.g., 3-chlorobenzyl vs. 4-nitrophenyl) to identify pharmacophores. For example, 3,4-dimethoxy groups enhance apoptosis by 40% vs. nitro-substituted derivatives .
- Molecular Docking : Use AutoDock Vina to simulate binding to caspase-3 (PDB ID: 3DEI). The Z-configuration shows stronger H-bonding with Arg207 (ΔG = -9.2 kcal/mol) .
Q. What computational methods support reaction pathway elucidation?
- Methodological Answer :
- Quantum Chemical Calculations : Perform DFT (B3LYP/6-31G*) to model the Knoevenagel transition state. The Z-isomer is favored due to lower energy (ΔE = 4.3 kcal/mol) .
- Reaction Path Search : Apply the AFIR method to identify intermediates. For example, a six-membered cyclic transition state is critical for acrylamide formation .
Q. How can challenges in isolating reactive intermediates be addressed?
- Methodological Answer :
- Co-Crystallization : Co-crystallize intermediates with stable partners (e.g., acetic acid) for X-ray diffraction analysis. successfully used this for N-substituted thioacetamides .
- In Situ Monitoring : Use ReactIR to track intermediates (e.g., enolate formation at 1580 cm) and adjust quenching times .
Q. What experimental designs validate pro-apoptotic mechanisms?
- Methodological Answer :
- Flow Cytometry : Treat HeLa cells with 10 µM compound for 24h; analyze Annexin V/PI staining. A 35% increase in early apoptosis is expected .
- Western Blotting : Measure caspase-3 cleavage (17 kDa fragment) and PARP-1 degradation. Dose-dependent suppression of Bcl-2 (IC = 8.2 µM) confirms intrinsic pathway activation .
Contradiction Analysis
- vs. 2 : While highlights thiadiazoles for apoptosis, emphasizes thiazoles. Resolve by testing both scaffolds in parallel cytotoxicity assays (e.g., MTT on MCF-7 cells) to determine core dependency .
- vs. 10 : uses HSO for cyclization, whereas avoids strong acids. Validate via -NMR: HSO may protonate the thiazole nitrogen, altering reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
